molecular formula C24H23N3O5S2 B2525671 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886946-62-9

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2525671
CAS RN: 886946-62-9
M. Wt: 497.58
InChI Key: QKSRNFCQYOWUGT-UHFFFAOYSA-N
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Description

The compound "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide" is a chemically synthesized molecule that may have potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structures, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzamide derivatives is a multi-step process that often involves the reaction of different chemical moieties to form the desired compound. For example, the synthesis of N-substituted imidazolylbenzamides involves the use of imidazole and benzene-sulfonamides to produce compounds with cardiac electrophysiological activity . Similarly, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives is achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation and cyclization to produce thiadiazolo[2,3-a]pyridine benzamide derivatives . These methods could potentially be adapted for the synthesis of "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray single-crystal diffraction is a common technique used to determine the crystal structure of these compounds, providing information on atom positions, bond lengths, bond angles, and dihedral angles . For instance, the crystal structure of N-p-Methylbenzyl benzamide was determined using this method, revealing intermolecular hydrogen bonds within the crystal . Understanding the molecular structure of "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide" would be essential for predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are important for their biological functions. The synthesis papers suggest that these compounds can be modified through reactions such as oxidation, cyclization, and coordination with metal ions . The reactivity of the specific functional groups within "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide" would determine its chemical behavior and potential as a biological agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's application in biological systems. For example, the cytotoxic activity of certain benzamide derivatives against cancer cell lines is dependent on their chemical properties . Analyzing the physical and chemical properties of "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide" would provide insights into its potential use as a therapeutic agent.

Scientific Research Applications

Anticancer Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide and similar compounds have been researched for their potential anticancer activity. In one study, Co(II) complexes of related compounds demonstrated in vitro cytotoxicity in human breast cancer cell lines (MCF 7) (Vellaiswamy & Ramaswamy, 2017). Another research highlighted the use of analogues in the context of anticancer evaluation against various cancer cell lines, indicating significant activity in comparison to reference drugs (Ravinaik et al., 2021).

Antimicrobial Activity

Compounds with a similar structure have been evaluated for their antimicrobial properties. A study on a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related in structure, showed promising activity against Mycobacterium tuberculosis (Jeankumar et al., 2013). Additionally, thiazole derivatives have been synthesized and confirmed for antimicrobial activity against various bacteria and fungi, suggesting potential applications in this area (Chawla, 2016).

Insecticidal Applications

Certain compounds within this chemical family have been investigated for their potential use as insecticidal agents. One study synthesized new bioactive sulfonamide thiazole derivatives and evaluated their effectiveness against the cotton leafworm, Spodoptera littoralis, revealing potent toxic effects (Soliman et al., 2020).

Molecular Docking and Theoretical Studies

Theoretical investigations and molecular docking studies of similar sulfonamide derivatives have been conducted. These studies include the exploration of antimalarial activity and interaction with COVID-19 drug targets, providing insights into the molecular mechanisms of action (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-ethylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-4-34(29,30)18-10-7-8-16(14-18)23(28)27(15-17-9-5-6-13-25-17)24-26-21-19(31-2)11-12-20(32-3)22(21)33-24/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSRNFCQYOWUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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